molecular formula C37H43ClN4O13 B1666840 阿霉素盐酸盐 CAS No. 480998-12-7

阿霉素盐酸盐

货号: B1666840
CAS 编号: 480998-12-7
分子量: 787.2 g/mol
InChI 键: NGKHWQPYPXRQTM-UKFSEGPMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Soft-Tissue Sarcoma

Aldoxorubicin has shown significant promise in treating advanced soft-tissue sarcoma. A pivotal phase 2b study compared aldoxorubicin to doxorubicin in patients with metastatic or locally advanced unresectable soft-tissue sarcoma. Key findings include:

  • Progression-Free Survival : Patients treated with aldoxorubicin experienced a median progression-free survival of 5.6 months compared to 2.7 months for those receiving doxorubicin (P = .02)【1】.
  • Overall Survival : The median overall survival was 15.8 months for aldoxorubicin versus 14.3 months for doxorubicin (P = .21)【1】.
  • Tumor Response Rate : The overall tumor response rate was higher with aldoxorubicin (25%) compared to doxorubicin (0%)【1】.

These results indicate that aldoxorubicin may provide superior efficacy in this patient population, warranting further investigation.

Other Solid Tumors

Aldoxorubicin is currently being evaluated in various clinical trials for its effectiveness against other solid tumors, including pancreatic cancer and relapsed or refractory sarcomas. Its unique mechanism allows it to potentially overcome some limitations associated with traditional anthracycline therapies【2】【6】.

Pharmacokinetics

A pharmacokinetic study involving patients with advanced solid tumors revealed that aldoxorubicin can be administered at doses equivalent to those of doxorubicin while maintaining a favorable safety profile. Blood and urine samples were collected to assess drug levels at various time points post-infusion, demonstrating that the new formulation allows for effective dosing with improved reconstitution properties【3】【4】.

Safety Profile

The safety profile of aldoxorubicin has been comparable to that of doxorubicin, with manageable adverse effects primarily related to myelosuppression. Notably, no acute cardiotoxic effects were observed in studies conducted thus far【1】【5】. This aspect is particularly important given the well-known cardiotoxicity associated with long-term use of doxorubicin.

Case Studies

Several case studies have documented the effectiveness of aldoxorubicin in individual patients or small cohorts:

  • In a phase 1b/2 study involving patients with soft-tissue sarcoma, a partial response rate was noted in 38% of patients treated with aldoxorubicin【1】.
  • Another study reported stable disease rates at 46%, indicating that a significant proportion of patients benefited from treatment【1】.

生化分析

Biochemical Properties

Aldoxorubicin hydrochloride plays a significant role in biochemical reactions. After administration, it rapidly binds to endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of the acid-sensitive linker . This interaction with albumin allows for targeted delivery to tumor cells, bypassing uptake by other non-specific sites including the heart, bone marrow, and gastrointestinal tract .

Cellular Effects

Aldoxorubicin hydrochloride has profound effects on various types of cells and cellular processes. The bound doxorubicin, once released in the tumor cell, can interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of Aldoxorubicin hydrochloride involves its conversion into doxorubicin in the acidic environment of the tumor cell . Doxorubicin, the active form of the drug, is known to intercalate with DNA, disrupting its structure and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and transcription .

Temporal Effects in Laboratory Settings

It is known that the drug is stable in circulation and does not readily accumulate in body compartments outside of the bloodstream .

Metabolic Pathways

As a prodrug, it is converted into doxorubicin in the tumor cell’s acidic environment

Transport and Distribution

Aldoxorubicin hydrochloride is transported and distributed within cells and tissues by binding to albumin in the bloodstream . This albumin-bound form preferentially accumulates in tumors, allowing for targeted delivery of the drug .

Subcellular Localization

Given that the active form of the drug, doxorubicin, intercalates with DNA, it is likely that it localizes to the nucleus of the cell

准备方法

合成路线和反应条件

阿多柔比星 (盐酸盐) 的合成涉及阿霉素与 N-ε-马来酰亚胺己酰肼 (EMCH) 的偶联。 该反应通常在温和的酸性条件下进行,以确保酸敏感连接体的稳定性 . 该过程涉及在 EMCH 的酰肼基团与阿霉素的酮基团之间形成一个腙键。

工业生产方法

阿多柔比星 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该过程针对高产率和高纯度进行了优化,并涉及严格的质量控制措施,以确保最终产品的稳定性和安全性 .

相似化合物的比较

生物活性

Aldoxorubicin hydrochloride is an innovative prodrug of doxorubicin that has garnered attention for its enhanced therapeutic efficacy and reduced cardiotoxicity. This compound is designed to bind covalently to serum albumin, allowing for targeted delivery to tumor tissues, particularly in cases of advanced solid tumors. This article explores the biological activity of aldoxorubicin, focusing on its pharmacokinetics, clinical efficacy, safety profile, and case studies.

Aldoxorubicin is characterized by a unique mechanism that involves:

  • Covalent Binding : Upon entering the bloodstream, aldoxorubicin binds rapidly to the thiol group of cysteine-34 in serum albumin through a pH-sensitive linker. This binding facilitates the accumulation of the drug in tumor tissues due to the enhanced permeability and retention (EPR) effect typical of tumors .
  • Targeted Release : The acidic microenvironment of tumors triggers the release of doxorubicin from its conjugate form, allowing for localized cytotoxic effects while minimizing systemic exposure .

Pharmacokinetics

Aldoxorubicin exhibits distinct pharmacokinetic properties that contribute to its effectiveness:

  • Half-Life : The mean half-life ranges from 20.1 to 21.1 hours, indicating prolonged circulation time .
  • Volume of Distribution : The narrow volume of distribution (3.96–4.08 L/m²) suggests limited extravasation into non-target tissues .
  • Clearance Rate : The slow clearance rate (0.136–0.152 L/h/m²) further supports its stability in circulation .

Clinical Efficacy

Clinical trials have demonstrated aldoxorubicin's promising efficacy compared to traditional doxorubicin:

  • Phase I and II Trials : Studies have shown that aldoxorubicin leads to higher rates of progression-free survival (PFS) and overall tumor response in patients with advanced soft-tissue sarcoma. For instance, a trial reported a 6-month PFS rate of 46% for aldoxorubicin compared to 23% for doxorubicin (P = .02) .
  • Objective Response Rates : In a comparative study, aldoxorubicin achieved an overall tumor response rate of 25%, whereas doxorubicin showed no responses .

Safety Profile

Aldoxorubicin's safety profile is notably favorable:

  • Cardiotoxicity : Unlike doxorubicin, which is associated with significant cardiotoxicity, aldoxorubicin has shown no acute cardiac effects in clinical settings, despite some transient elevations in serum troponin levels that were not clinically significant .
  • Adverse Effects : Common adverse effects include myelosuppression (e.g., neutropenia), nausea, fatigue, and alopecia. However, these effects are generally manageable and comparable to those observed with doxorubicin .

Case Studies

Several case studies highlight the clinical application and outcomes associated with aldoxorubicin:

  • Case Report on Recurrent Pancreatic Cancer : A patient with recurrent metastatic pancreatic cancer received compassionate-use treatment with aldoxorubicin alongside other agents. This multi-agent approach demonstrated potential benefits in disease management, although specific outcomes were not detailed .

Summary Table of Clinical Findings

Study/TrialPopulationAldoxorubicin DosageResponse RateMedian PFS (months)Median OS (months)
Phase I StudyAdvanced STS350 mg/m²38% partial response11.2521.71
Comparative StudyMetastatic STS230 mg/m²25% response4.8011.25
Compassionate UseRecurrent Pancreatic CancerVariesNot specifiedNot specifiedNot specified

属性

IUPAC Name

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKHWQPYPXRQTM-UKFSEGPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClN4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361563-03-2
Record name ALDOXORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aldoxorubicin hydrochloride
Reactant of Route 2
Reactant of Route 2
Aldoxorubicin hydrochloride
Reactant of Route 3
Reactant of Route 3
Aldoxorubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
Aldoxorubicin hydrochloride
Reactant of Route 5
Reactant of Route 5
Aldoxorubicin hydrochloride
Reactant of Route 6
Reactant of Route 6
Aldoxorubicin hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。